molecular formula C11H14ClNO3 B5604213 ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate

ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B5604213
M. Wt: 243.68 g/mol
InChI Key: JHSUKDARMKBUFX-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C11H14ClNO3 and its molecular weight is 243.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.0662210 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Highly Functionalised Pyrrolidines

The chemical compound has been utilized in the synthesis of highly functionalised pyrrolidines through a four-component reaction involving ethyl 4-chloroacetoacetate, aromatic aldehydes, and ammonium acetate. This process offers stereoselective access to ethyl 1-acetyl-4-hydroxy-5-[hydroxy(aryl)methyl]-2-aryl-2,3-dihydro-1H-pyrrole-3-carboxylates via a tandem Mannich-substitution-acetylation-aldol sequence of reactions (Devi & Perumal, 2006).

Hydrogen-bonding Patterns in Pyrrole Derivatives

Research into the hydrogen-bonding patterns of derivatives of 2,4-dimethylpyrrole, including compounds similar to ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate, highlights the importance of these interactions in determining the crystal and molecular structures. These studies have contributed to understanding the structural basis for the reactivity and properties of such compounds (Senge & Smith, 2005).

Oxidation Products of Substituted Pyrroles

Investigations into the oxidation products of 4-substituted 3-amino-2,5-dimethylpyrroles, aimed at preparing compounds like this compound, have provided insights into the mechanisms of aerial oxidation and its impact on the structure and reactivity of pyrrole derivatives (Cirrincione et al., 1987).

Chemical Reactivity and NLO Properties

Studies on the chemical reactivity and non-linear optical (NLO) properties of pyrrole–chalcone derivatives, including those structurally related to this compound, have led to the development of new materials with potential applications in optics and electronics. The synthesis and characterization of these compounds provide valuable information for designing molecules with enhanced NLO responses (Singh et al., 2015).

Properties

IUPAC Name

ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-4-16-11(15)10-6(2)9(7(3)14)8(5-12)13-10/h13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSUKDARMKBUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)CCl)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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